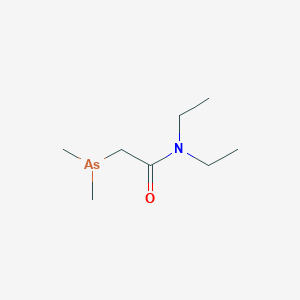
2-(Dimethylarsanyl)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylarsanyl)-N,N-diethylacetamide is an organoarsenic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of an arsenic atom bonded to a dimethyl group and an acetamide moiety, making it a versatile molecule for chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylarsanyl)-N,N-diethylacetamide typically involves the reaction of dimethylarsinic acid with N,N-diethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylarsanyl)-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The dimethylarsanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield arsenic trioxide, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
Applications De Recherche Scientifique
2-(Dimethylarsanyl)-N,N-diethylacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Dimethylarsanyl)-N,N-diethylacetamide involves its interaction with molecular targets, such as enzymes and proteins. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Dimethylarsanyl)-N,N-diethylacetamide include other organoarsenic compounds, such as:
- Arsenic trioxide
- Dimethylarsinic acid
- Arsenobetaine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the dimethylarsanyl group and the acetamide moiety
Propriétés
Numéro CAS |
113359-12-9 |
|---|---|
Formule moléculaire |
C8H18AsNO |
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
2-dimethylarsanyl-N,N-diethylacetamide |
InChI |
InChI=1S/C8H18AsNO/c1-5-10(6-2)8(11)7-9(3)4/h5-7H2,1-4H3 |
Clé InChI |
BBCSWERMEZHFKB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C[As](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


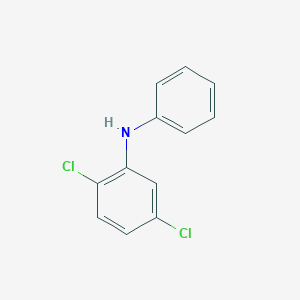
![1-([1,1'-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one](/img/structure/B14314654.png)


![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)
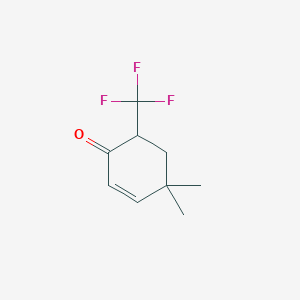
![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)
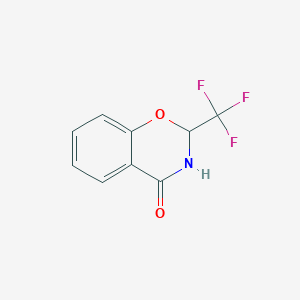
![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
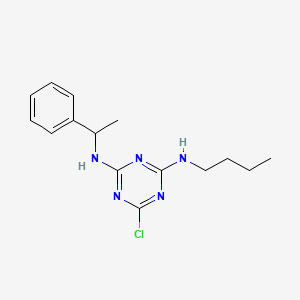
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)
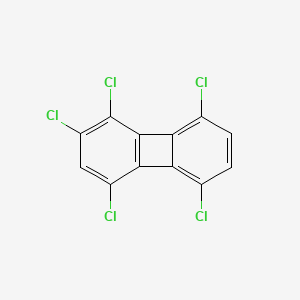
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
